molecular formula C11H13Cl2NO2 B7628033 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide

2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide

Cat. No.: B7628033
M. Wt: 262.13 g/mol
InChI Key: FUQMNIBYQTZQTH-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of neurotransmitters in the brain. Specifically, it has been shown to increase the levels of dopamine and serotonin, two neurotransmitters that play a crucial role in the regulation of mood, behavior, and cognition.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, this compound has been shown to reduce the levels of oxidative stress in the brain, which is a major contributor to the development of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to have a wide range of pharmacological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Finally, the potential applications of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease should be further explored.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, and has potential applications in the treatment of neurological disorders. Further studies are needed to determine the safety and efficacy of this compound in vivo, and to explore its potential applications in the development of new drugs.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide involves the reaction of 2-(5-chloro-2-methoxyphenyl)ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-16-10-3-2-9(13)6-8(10)4-5-14-11(15)7-12/h2-3,6H,4-5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQMNIBYQTZQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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